2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine

Catalog No.
S13711080
CAS No.
M.F
C15H18N2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine

Product Name

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine

IUPAC Name

2-[3-[4-(aminomethyl)phenyl]phenyl]ethanamine

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C15H18N2/c16-9-8-12-2-1-3-15(10-12)14-6-4-13(11-17)5-7-14/h1-7,10H,8-9,11,16-17H2

InChI Key

NLYSWAPDRCWOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CN)CCN

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine is an aromatic compound containing two amine groups attached to different parts of its structure. The molecule consists of two phenyl rings connected by a single bond, with an aminomethyl group on one ring and an ethylamine group on the other. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological activity.

Due to its amine groups and aromatic structure:

Oxidation: The primary amine groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amine groups can undergo reduction reactions, potentially forming secondary or tertiary amines.

Substitution: The compound can engage in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

These reactions typically involve specific reagents and conditions, such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.

While specific biological activities of 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine are not explicitly mentioned in the provided information, compounds with similar structures often exhibit interesting biological properties. The presence of amine groups and aromatic rings suggests potential interactions with enzymes and receptors in biological systems.

The synthesis of 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine typically involves a multi-step process:

  • Starting material preparation: The synthesis often begins with simpler aromatic compounds.
  • Coupling reaction: A key step involves the reaction of 4-(aminomethyl)phenylacetic acid with appropriate reagents to form the desired product.
  • Optimization: Industrial production methods may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine has several potential applications:

Chemistry: It serves as a building block in organic synthesis, particularly for creating complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Ongoing research explores its potential as a therapeutic agent for certain diseases.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

The mechanism of action of 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine involves interactions with specific molecular targets. For example:

  • It can bind to enzymes such as PTPN1, inhibiting their activity.
  • This binding affects downstream signaling pathways, potentially altering cellular responses.
  • These interactions may impact processes like insulin signaling, cell proliferation, and immune responses.

Similar Compounds

Several compounds share structural similarities with 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine:

  • 1-[4-(Aminomethyl)phenyl]ethan-1-amine: This compound has a similar structure but with slight variations in the functional groups.
  • Phenylamine (Aniline): A simpler aromatic amine that shares some chemical properties with the target compound.
  • 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol: While not directly related, this compound also contains amine and aromatic groups, allowing for comparison of chemical properties.
  • 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine: This compound shares the aminomethyl group attached to a phenyl ring, but has different substituents .
  • 1-(4-(Dimethylamino)phenyl)ethanone: Although structurally different, this compound also contains amine groups attached to an aromatic ring .

The uniqueness of 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine lies in its specific arrangement of functional groups, which allows it to participate in a wide range of

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

226.146998583 g/mol

Monoisotopic Mass

226.146998583 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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